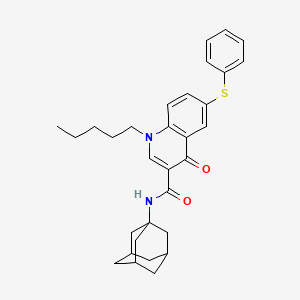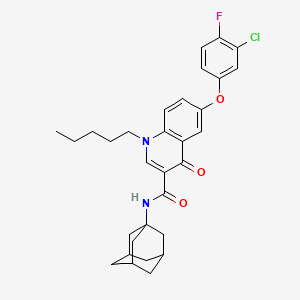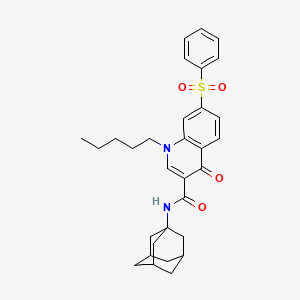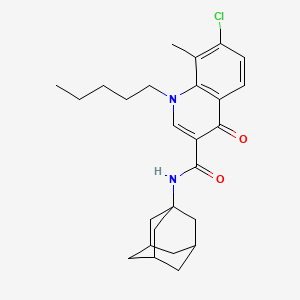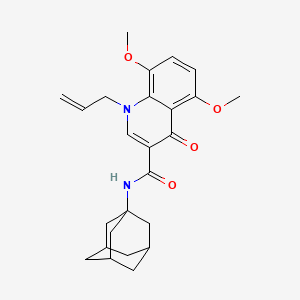![molecular formula C28H37N3O B10792783 8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B10792783.png)
8-(4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[45]decan-4-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Tetrahydronaphthalene Core: The starting material, 1,2,3,4-tetrahydronaphthalene, is synthesized via the catalytic hydrogenation of naphthalene using a nickel catalyst.
Introduction of the Dimethyl Group: The tetrahydronaphthalene core is then functionalized with dimethyl groups through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst.
Formation of the Spirocyclic Structure: The functionalized tetrahydronaphthalene is reacted with a suitable amine and a ketone to form the spirocyclic structure through a cyclization reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process optimization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
8-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Nickel, Lewis acids (e.g., aluminum chloride)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
8-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 8-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to a biological response . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of the compound.
4,4-Dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine: A related compound with similar structural features.
1-Naphthalenol, 1,2,3,4-tetrahydro-: Another structurally related compound.
Uniqueness
8-(4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one is unique due to its spirocyclic structure, which imparts specific chemical and biological properties not found in simpler related compounds .
Properties
Molecular Formula |
C28H37N3O |
|---|---|
Molecular Weight |
431.6 g/mol |
IUPAC Name |
8-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)-1-phenyl-3-propyl-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C28H37N3O/c1-4-18-30-21-31(22-10-6-5-7-11-22)28(26(30)32)16-19-29(20-17-28)25-14-15-27(2,3)24-13-9-8-12-23(24)25/h5-13,25H,4,14-21H2,1-3H3 |
InChI Key |
JNSDWRYEOZHWLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CN(C2(C1=O)CCN(CC2)C3CCC(C4=CC=CC=C34)(C)C)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-chloro-2-phenylethyl)-N-(2-fluorophenethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792702.png)
![1-(2-chloro-2-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792703.png)
![N-butyl-1-(2-chloro-2-(4-chlorophenyl)ethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792717.png)
![1-(2-chloro-2-phenyl-ethyl)-6-methylsulfanyl-N-propyl-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792719.png)
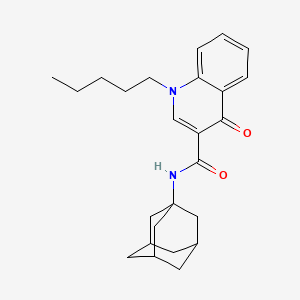
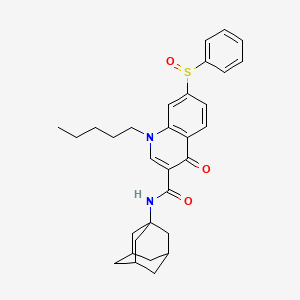
![1-(2-chloro-2-phenylethyl)-6-(methylthio)-N-phenethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B10792732.png)
![4-(1-(2-chloro-2-(4-fluorophenyl)ethyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B10792740.png)
